Troeger's base

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68211. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azocines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

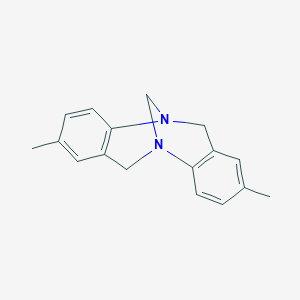

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPSZIHEWFTLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200950 | |

| Record name | Troeger's base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-81-7, 21451-74-1, 14645-24-0 | |

| Record name | Troger base | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troeger's base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troger's base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Troeger's base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (5R,11R)-(+)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14645-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Troeger's base | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP9UUR2HG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Enigma of Tröger's Base: A Technical Guide to its History, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide delves into the captivating history and enduring scientific relevance of Tröger's base. From its serendipitous discovery in the late 19th century and the subsequent half-century quest to elucidate its structure, to its modern-day applications as a versatile scaffold in supramolecular chemistry, molecular recognition, and materials science, this document provides a comprehensive overview for researchers. We will explore the intricate mechanism of its formation, its unique stereochemical properties, and provide detailed, field-proven protocols for its synthesis and chiral resolution. This guide is intended to serve as a valuable resource for scientists and professionals engaged in chemical synthesis, drug development, and materials science, offering both foundational knowledge and practical insights into the world of this fascinating molecule.

A Serendipitous Discovery and a 48-Year Structural Puzzle

The story of Tröger's base begins in 1887 with the doctoral research of German chemist Julius Tröger. While investigating the condensation reaction of p-toluidine with formaldehyde in an acidic medium, he isolated an unexpected crystalline product.[1][2] Despite successfully synthesizing this novel compound, Tröger was unable to determine its molecular structure, a failure that reportedly led to a mediocre grade on his thesis.[2] The true identity of this molecule, now known as Tröger's base, remained a chemical enigma for nearly five decades. It was not until 1935 that M. A. Spielman correctly elucidated its unique, bridged bicyclic structure as 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][3]diazocine.[1] This revelation marked a pivotal moment, unveiling a molecule with a rigid, V-shaped conformation and, most notably, chiral centers located at the nitrogen atoms.

The Intricate Dance of Formation: Unraveling the Mechanism

The formation of Tröger's base is a classic example of acid-catalyzed condensation and intramolecular cyclization. The currently accepted mechanism involves a series of carefully orchestrated steps that highlight fundamental principles of organic reactivity. The reaction commences with the acid-catalyzed reaction between p-toluidine and formaldehyde, which generates a reactive imine intermediate.[4] This electrophilic species then undergoes an electrophilic aromatic substitution with a second molecule of p-toluidine. Subsequent reactions with formaldehyde and intramolecular cyclizations lead to the formation of the characteristic diazocine ring system.

Below is a DOT language representation of the key steps in the formation of Tröger's base:

A Tale of Two Nitrogens: Chirality and Resolution

One of the most remarkable features of Tröger's base is its chirality, which arises not from a stereogenic carbon atom, but from the two bridgehead nitrogen atoms.[1] The rigid methano-bridge locks the nitrogen atoms in a specific configuration, preventing the rapid pyramidal inversion that typically precludes chirality in amines.[1] This results in the existence of two stable enantiomers, (R,R) and (S,S).

The groundbreaking first resolution of these enantiomers was achieved by Vladimir Prelog in 1944.[1] He employed column chromatography with a chiral stationary phase, a pioneering technique at the time that has since become a cornerstone of stereoselective chemistry.[1] Today, high-performance liquid chromatography (HPLC) with chiral stationary phases is the most common and effective method for separating the enantiomers of Tröger's base and its derivatives.

Structural Integrity: A Quantitative Look

The unique V-shaped geometry of Tröger's base is fundamental to its properties and applications. This rigid structure is defined by specific bond lengths and angles, which have been accurately determined through X-ray crystallography.

| Parameter | Value |

| C-N Bond Length (average) | ~1.47 Å |

| C-C Bond Length (aromatic, average) | ~1.39 Å |

| C-CH2-N Bond Angle (average) | ~110° |

| Dihedral Angle between Aromatic Rings | ~90° |

Note: These are approximate values and can vary slightly depending on the specific crystalline form and any substituents.

Experimental Protocols: From Synthesis to Separation

Synthesis of Tröger's Base

This protocol outlines the classic synthesis of Tröger's base from p-toluidine and formaldehyde.

Materials:

-

p-Toluidine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide solution (10%)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine in ethanol.

-

Slowly add concentrated hydrochloric acid to the solution while stirring.

-

Add the formaldehyde solution dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture by slowly adding 10% sodium hydroxide solution until the pH is approximately 8-9. A precipitate will form.

-

Filter the crude product and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure Tröger's base.

-

Dry the purified crystals under vacuum.

Diagram of Synthetic Workflow:

Chiral Resolution by HPLC

This protocol provides a general guideline for the chiral resolution of racemic Tröger's base using HPLC. The specific conditions may need to be optimized based on the available equipment and chiral column.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).[5]

-

HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol, ethanol).

-

Racemic Tröger's base sample.

Procedure:

-

Column Selection and Equilibration: Select an appropriate chiral column based on literature precedence or screening.[5] Equilibrate the column with the chosen mobile phase until a stable baseline is achieved. A common mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[5]

-

Sample Preparation: Prepare a dilute solution of the racemic Tröger's base in the mobile phase.

-

Injection and Separation: Inject the sample onto the column and begin the chromatographic run. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Optimization: If the resolution is not optimal, adjust the mobile phase composition (e.g., by varying the percentage of the polar modifier like isopropanol), flow rate, or column temperature to improve the separation.[6]

Diagram of Chiral Resolution Workflow:

Modern Applications: A Scaffold for Innovation

The rigid, C2-symmetric, and chiral nature of Tröger's base has made it a highly attractive scaffold in various fields of modern chemistry.

-

Supramolecular Chemistry and Molecular Recognition: The V-shaped cleft of Tröger's base acts as a molecular tweezer, enabling it to selectively bind guest molecules through non-covalent interactions.[3] This property has been exploited in the design of synthetic receptors for various substrates, including dicarboxylic acids and biologically relevant molecules.[7]

-

Asymmetric Catalysis: Enantiomerically pure Tröger's base derivatives have been employed as chiral ligands in asymmetric catalysis, facilitating the synthesis of chiral products with high enantioselectivity.[8]

-

Materials Science: The rigid and thermally stable framework of Tröger's base has been incorporated into polymers and other materials to create microporous networks with applications in gas separation and storage.[7] Its unique photophysical properties have also led to its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Conclusion: A Molecule for the Ages

From its humble and enigmatic beginnings in Julius Tröger's laboratory to its current status as a versatile tool in advanced chemical research, Tröger's base has traversed a remarkable scientific journey. Its story is a testament to the enduring power of curiosity-driven research and the unexpected discoveries that can arise. For today's researchers, Tröger's base is more than just a historical curiosity; it is a powerful and adaptable molecular scaffold with a future as rich and promising as its past. The continued exploration of its unique properties will undoubtedly lead to further innovations in catalysis, materials science, and beyond.

References

- 1. Asymmetric Synthesis Of Troger's Base Analogues And Studies In Molecular Recognition [etd.iisc.ac.in]

- 2. Tröger's base - Wikipedia [en.wikipedia.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Tröger's Base Formation

Executive Summary

First synthesized in 1887 by Julius Tröger, the eponymous Tröger's base is a unique chiral diamine characterized by a rigid V-shaped structure containing two stereogenic nitrogen atoms at the bridgehead positions.[1][2][3] This structural rigidity prevents the typical rapid nitrogen inversion, allowing for the isolation of its enantiomers.[1] Initially a chemical curiosity, Tröger's base and its analogs have found significant applications in modern chemistry, including supramolecular chemistry, materials science, and as chiral ligands in asymmetric catalysis.[4][5] This guide provides a comprehensive exploration of the core mechanism of Tröger's base formation, delving into the key intermediates, the role of catalysts, and the experimental protocols for its synthesis. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this fascinating molecule.

Introduction: The Enduring Legacy of Tröger's Base

A Serendipitous Discovery

The story of Tröger's base begins with a classic example of serendipity in chemical research. In 1887, Julius Tröger, while investigating the condensation reaction of p-toluidine with formaldehyde in an acidic medium, isolated a crystalline product with an unexpected molecular formula.[1][2] The structure of this compound remained a puzzle for nearly half a century until it was correctly elucidated by Spielman in 1935.[3]

Structural Uniqueness and Chiral Properties

The defining feature of Tröger's base is its rigid, bridged bicyclic structure, which locks the two nitrogen atoms in a chiral configuration.[1][2] This conformational constraint prevents the pyramidal inversion that typically leads to the rapid racemization of chiral amines, making Tröger's base a rare example of a compound with stable, resolvable nitrogen stereocenters.[1] The first successful resolution of its enantiomers was accomplished by Prelog in 1944 using chiral chromatography.[1]

Modern Applications

The unique V-shaped topology of Tröger's base has made it a valuable scaffold in various fields.[4] Its rigid structure and defined cavity have been exploited in the design of molecular tweezers and clips for host-guest chemistry.[1][6] Furthermore, its chiral nature has led to its use as a ligand in asymmetric catalysis and as a chiral discriminating agent. In materials science, Tröger's base derivatives have been incorporated into polymers of intrinsic microporosity (PIMs) for applications in gas separation and heterogeneous catalysis.[5][7][8][9]

The Core Mechanism of Tröger's Base Formation

The classical synthesis of Tröger's base involves the acid-catalyzed condensation of an aniline derivative with a methylene source, typically formaldehyde or its equivalents.[2][4] While the overall transformation is well-established, the detailed mechanistic pathway has been the subject of extensive study and is now understood to proceed through a series of key steps.

Reactants and Conditions

The archetypal reaction involves the treatment of p-toluidine with formaldehyde in the presence of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[1][2] Modern protocols often utilize formaldehyde surrogates like dimethoxymethane (DMM) or hexamethylenetetramine (HMTA) for better control and reproducibility.[1][2][5][10] TFA is frequently used as both the acid catalyst and the solvent.[2][5]

The Step-by-Step Mechanistic Pathway

The formation of Tröger's base is a complex process involving multiple electrophilic aromatic substitutions and intramolecular cyclizations. The currently accepted mechanism is outlined below.

2.2.1 Formation of the Iminium Ion and Electrophilic Attack

The reaction is initiated by the acid-catalyzed reaction between the aniline and formaldehyde to form a protonated imine, or iminium ion. This highly electrophilic species then undergoes an electrophilic aromatic substitution with a second molecule of aniline, typically at the ortho position to the amino group.

2.2.2 Formation of the Aminal and a Second Electrophilic Attack

The resulting intermediate can then react with another molecule of formaldehyde to generate a new iminium ion. An intramolecular electrophilic aromatic substitution then leads to the formation of a six-membered ring.

2.2.3 The Critical Ring Closure: Formation of the Diazocine Core

Further reaction with formaldehyde and a final intramolecular cyclization results in the formation of the characteristic bridged diazocine core of Tröger's base.

The following diagram illustrates the key steps in the formation of Tröger's base:

The Role of the Acid Catalyst

The acid catalyst plays a crucial role throughout the reaction sequence. It protonates formaldehyde, increasing its electrophilicity, and catalyzes the formation of the iminium ion intermediates. The acidic conditions also facilitate the electrophilic aromatic substitution steps by activating the aromatic ring.

Key Intermediates and Their Characterization

The mechanism of Tröger's base formation has been investigated through various techniques, including mass spectrometry, which has allowed for the interception and characterization of key reaction intermediates.[11] These studies have provided experimental evidence for the proposed stepwise mechanism.[11]

Experimental Protocols for the Synthesis of Tröger's Base

Classic Synthesis Protocol

A traditional method for synthesizing Tröger's base involves the reaction of p-toluidine with formaldehyde in the presence of hydrochloric acid. While historically significant, this method can sometimes lead to the formation of polymeric byproducts.

Modern, High-Yield Synthesis

A more recent and efficient protocol utilizes dimethoxymethane (DMM) as the formaldehyde source and trifluoroacetic acid (TFA) as both the solvent and catalyst. This method generally provides higher yields and cleaner reaction profiles.[2][5]

Step-by-Step Methodology:

-

An appropriate aniline derivative is dissolved or suspended in dimethoxymethane.[2]

-

The mixture is cooled in an ice bath.[2]

-

Trifluoroacetic acid is added dropwise to the cooled mixture.[2]

-

The reaction is stirred at room temperature for a specified period, often 24 hours.[2]

-

The reaction mixture is then slowly poured into an aqueous solution of a base, such as ammonium hydroxide, to neutralize the acid and precipitate the product.[2]

-

The crude product is collected by filtration, washed, and purified, typically by column chromatography.[2]

The following workflow diagram illustrates the general procedure for the synthesis and purification of Tröger's base:

Characterization Techniques

The structure and purity of the synthesized Tröger's base and its analogs are confirmed using a variety of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

X-ray Crystallography: Offers definitive proof of the three-dimensional structure.

Mechanistic Insights from Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has provided valuable insights into the reaction mechanism and the origins of stereoselectivity in asymmetric syntheses of Tröger's base analogs.[3][12] These studies have helped to refine the understanding of the transition states and intermediates involved in the reaction pathway. For instance, computational models have been used to explore the free energy surfaces of different reaction pathways, helping to explain the observed product distributions.[12]

Conclusion and Future Outlook

The formation of Tröger's base, a reaction with a rich history, continues to be a subject of both fundamental and applied research. A thorough understanding of its formation mechanism is essential for the rational design and synthesis of new analogs with tailored properties for applications in catalysis, materials science, and molecular recognition. Future research in this area is likely to focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of new applications for this versatile and fascinating class of molecules. The ongoing development of advanced analytical and computational tools will undoubtedly continue to provide deeper insights into the intricacies of the Tröger's base formation and its broader chemical behavior.

References

- 1. Tröger's base - Wikipedia [en.wikipedia.org]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Organocatalytic asymmetric synthesis of Tröger’s bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The synthesis of microporous polymers using Tröger's base formation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00609G [pubs.rsc.org]

- 6. Tröger's_base [chemeurope.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tröger’s Base Network Polymers of Intrinsic Microporosity (TB-PIMs) with Tunable Pore Size for Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tröger's base. An alternate synthesis and a structural analog with thromboxane A2 synthetase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Synthesis of Tröger's Base from p-Toluidine and Formaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tröger's base, a structurally unique chiral diamine, has garnered significant attention since its initial synthesis in 1887.[1][2] Its rigid, V-shaped molecular architecture, arising from a methano bridge locking two stereogenic nitrogen centers, imparts exceptional properties that are being exploited in diverse fields, including supramolecular chemistry, materials science, and catalysis.[3][4] This guide provides an in-depth exploration of the synthesis of Tröger's base from the readily available precursors, p-toluidine and formaldehyde. We will delve into the mechanistic underpinnings of this classic acid-catalyzed condensation reaction, present a detailed and validated experimental protocol, and discuss essential techniques for purification and characterization. Furthermore, this document emphasizes the critical safety considerations necessary for handling the involved reagents.

Introduction: The Enduring Intrigue of Tröger's Base

First synthesized by Julius Tröger, the eponymous base, 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1][4]diazocine, is a testament to the serendipitous discoveries that often propel chemical science forward.[1][2] The molecule's chirality does not stem from a stereogenic carbon atom but rather from the conformational restriction of two bridgehead nitrogen atoms, preventing nitrogen inversion.[1] This inherent chirality, first resolved by Vladimir Prelog in 1944, has made Tröger's base and its analogs attractive scaffolds for applications in molecular recognition, asymmetric catalysis, and as chiral ligands.[1][3]

The rigid, cleft-like structure of Tröger's base allows it to act as a "molecular tweezer," capable of forming host-guest complexes with various molecules.[1][4] This property has been explored in the context of recognizing dicarboxylic acids and even as a basis for enzyme inhibitors.[1][4] Moreover, the incorporation of Tröger's base units into polymers has led to the development of materials with intrinsic microporosity, showing promise in gas separation applications.[5][6]

The Reaction Mechanism: An Acid-Catalyzed Cascade

The synthesis of Tröger's base from p-toluidine and formaldehyde proceeds via an acid-catalyzed electrophilic aromatic substitution and subsequent cyclization cascade. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[1][2]

The key mechanistic steps are as follows:

-

Formation of the Electrophile: In the acidic medium, formaldehyde is protonated, which then reacts with p-toluidine to form a reactive N-hydroxymethyl derivative. This species readily loses water to generate a resonance-stabilized iminium ion, which serves as the primary electrophile.

-

First Electrophilic Aromatic Substitution: The electron-rich aromatic ring of a second p-toluidine molecule attacks the iminium ion, forming a diarylmethane intermediate.

-

Second Electrophile Formation and Cyclization: The diarylmethane intermediate reacts with another equivalent of formaldehyde to form a new iminium ion. An intramolecular electrophilic aromatic substitution then occurs, leading to the formation of a six-membered heterocyclic ring.

-

Final Ring Closure: A subsequent reaction with a third equivalent of formaldehyde and intramolecular cyclization leads to the formation of the characteristic diazocine core of Tröger's base.

Caption: Simplified reaction pathway for the synthesis of Tröger's base.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of Tröger's base from p-toluidine and formaldehyde, adapted from established procedures.[2]

Materials and Equipment:

| Reagent/Equipment | Purpose |

| p-Toluidine | Starting material |

| Formaldehyde (37% aq. soln.) or Dimethoxymethane (DMM) | Methylene source |

| Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Acid catalyst and solvent |

| Ammonium hydroxide (aq. soln.) | Neutralization |

| Dichloromethane (DCM) | Extraction solvent |

| Hexane | Recrystallization/Purification solvent |

| Magnetic stirrer and stir bar | For mixing |

| Ice bath | Temperature control |

| Round-bottom flask | Reaction vessel |

| Separatory funnel | For extraction |

| Buchner funnel and filter paper | For filtration |

| Rotary evaporator | Solvent removal |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine in trifluoroacetic acid (TFA) at a ratio of approximately 4-5 mL of TFA per gram of amine.[2] Cool the mixture in an ice bath.

-

Addition of Formaldehyde Source: Slowly add dimethoxymethane (DMM), a less hazardous alternative to aqueous formaldehyde, to the cooled solution with continuous stirring. A typical molar ratio is 1 equivalent of the amine to 1.5-2.5 equivalents of DMM.[2]

-

Reaction: Allow the reaction mixture to stir at room temperature for 24 hours under an inert atmosphere.[2]

-

Work-up and Neutralization: After 24 hours, slowly pour the reaction mixture into a beaker containing a vigorously stirred aqueous solution of ammonium hydroxide.[2] This will neutralize the acid and precipitate the crude Tröger's base. Continue stirring for approximately 2 hours.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water and then with hexane to remove unreacted starting materials and nonpolar impurities.[2]

-

Purification: The crude product can be further purified by column chromatography using a hexane:dichloromethane eluent system or by recrystallization from a suitable solvent such as ethanol.[2][7]

Characterization: Confirming the Structure

The successful synthesis of Tröger's base can be confirmed through a combination of spectroscopic and analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons, the methyl groups on the aromatic rings, and the diastereotopic protons of the two methylene bridges. The bridgehead N-CH₂-N proton typically appears as a singlet around δ 4.4 ppm, while the Ar-CH₂-N protons appear as a pair of doublets.[2][7] |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbons, and the methylene bridge carbons. The methylene carbons of the Tröger's base core typically appear in the range of 50-75 ppm.[8][9] |

| FT-IR | The infrared spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C stretching for the aromatic rings. The absence of a primary amine N-H stretch from p-toluidine is a key indicator of a successful reaction. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of Tröger's base (C₁₇H₁₈N₂), which is approximately 250.33 g/mol . |

| Melting Point | The melting point of pure Tröger's base should be sharp and consistent with literature values (approximately 135-136 °C). |

Safety Considerations: A Prerequisite for Synthesis

The synthesis of Tröger's base involves the use of hazardous chemicals that necessitate strict adherence to safety protocols.

-

p-Toluidine: This aromatic amine is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn.[10]

-

Formaldehyde/Dimethoxymethane: Formaldehyde is a known human carcinogen and a potent irritant.[11][12][13] Dimethoxymethane is a flammable liquid. Both should be handled exclusively in a fume hood.[12] Avoid inhalation of vapors and direct skin contact.[11][14]

-

Trifluoroacetic Acid (TFA)/Hydrochloric Acid (HCl): These are corrosive acids that can cause severe burns.[15] Handle with extreme care, wearing appropriate acid-resistant gloves and eye protection. An eyewash station and safety shower should be readily accessible.[16]

Emergency Procedures:

-

Skin Contact: In case of skin contact with any of the reagents, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][17]

-

Eye Contact: If any chemical splashes into the eyes, immediately flush with water for at least 15 minutes and seek immediate medical attention.[12][17]

-

Inhalation: If vapors are inhaled, move to fresh air immediately. If breathing is difficult, seek medical attention.[14][17]

-

Spills: Small spills of acids can be neutralized with a suitable agent like sodium bicarbonate. For larger spills or spills of organic materials, evacuate the area and follow institutional emergency procedures.[12][16]

Caption: Workflow diagram illustrating key safety considerations.

Conclusion and Future Outlook

The synthesis of Tröger's base from p-toluidine and formaldehyde remains a cornerstone of heterocyclic chemistry, offering a gateway to a fascinating class of chiral molecules. The procedure, while straightforward in principle, demands meticulous attention to experimental detail and an unwavering commitment to safety. The unique structural and chemical properties of Tröger's base continue to inspire the design of novel materials, catalysts, and therapeutic agents. As synthetic methodologies evolve, the development of more efficient and sustainable routes to Tröger's base and its derivatives will undoubtedly unlock new and exciting applications in the years to come.

References

- 1. Tröger's base - Wikipedia [en.wikipedia.org]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Catalytic Asymmetric Synthesis of Tröger’s Base Analogues with Nitrogen Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. WO2017221135A1 - Troger's base-based monomers, and polymers, methods of making and uses thereof - Google Patents [patents.google.com]

- 7. Frontiers | Synthesis and Characterization of Macrocyclic Chiral Tröger’s Base Phenhomazine Candidates as Anticancer Agent [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. P Toluidine Synthesis Analysis - 878 Words | Cram [cram.com]

- 11. CCOHS: Formaldehyde Solutions [ccohs.ca]

- 12. ehs.berkeley.edu [ehs.berkeley.edu]

- 13. Unveiling Route for the Synthesis of Tröger's Bases Through Azide Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bu.edu [bu.edu]

- 15. Acid catalysis of the formaldehyde condensation reaction for sensitive histochemical demonstration of trptamines and 3-methoxylated phenylethylamines. 1. Modelexperiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. concordia.ca [concordia.ca]

- 17. int-enviroguard.com [int-enviroguard.com]

Introduction: The Unique Architecture of Tröger's Base

An In-Depth Technical Guide to the Solubility Properties of Tröger's Base and Its Analogs

Tröger's base, first synthesized by Julius Tröger in 1887, is a fascinating tetracyclic diamine with a rigid, V-shaped, and chiral structure.[1][2] Its full IUPAC name is 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][3][4]diazocine. The molecule's unique architecture stems from a methylene bridge that locks the two stereogenic nitrogen atoms, preventing the rapid pyramidal inversion typically seen in chiral amines and allowing for the separation of its enantiomers.[1][5] This rigid conformation forces the two aromatic rings into a proximity of approximately 90 degrees, creating a distinct molecular cleft.[5] These structural features have made Tröger's base and its derivatives highly valuable building blocks in supramolecular chemistry, molecular recognition, catalysis, and the development of advanced materials like Polymers of Intrinsic Microporosity (PIMs).[5][6][7][8] For professionals in materials science and drug development, understanding and manipulating the solubility of these compounds is a critical prerequisite for their practical application.

Section 1: Fundamental Principles of Solubility

The solubility of a compound is not a monolithic property but a nuanced interplay of thermodynamics, kinetics, and the specific molecular interactions between the solute and the solvent.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In research and development, particularly in the pharmaceutical sector, it is crucial to distinguish between two key types of solubility measurement:

-

Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of the most stable crystalline form of a compound that can be achieved in a solution at equilibrium under specific conditions (e.g., temperature, pressure, pH).[4][9] It represents a true thermodynamic equilibrium and is the gold standard for assessing a compound's intrinsic solubility.

-

Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous medium.[3][10] The resulting precipitate is often amorphous, leading to a supersaturated solution and a solubility value that can be significantly higher than the thermodynamic solubility.[11] While less predictive of long-term stability, kinetic solubility is a high-throughput method widely used in early drug discovery to quickly screen and rank compounds.[3][10]

The significant difference often observed between these two values arises because the kinetic measurement does not allow sufficient time for the compound to organize into its most stable, and typically less soluble, crystalline lattice.[11]

Core Factors Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, rule for predicting solubility.[12] The key factors at play are:

-

Polarity and Intermolecular Forces: Polar compounds, capable of hydrogen bonding or strong dipole-dipole interactions, dissolve well in polar solvents like water. Non-polar compounds, which interact primarily through weaker van der Waals forces, are more soluble in non-polar organic solvents.[12][13]

-

pH: For ionizable compounds, pH is a dominant factor. The solubility of a basic compound like Tröger's base increases dramatically in acidic solutions where it can be protonated to form a more polar, and thus more water-soluble, salt.[1]

-

Temperature: Generally, the solubility of solid compounds increases with temperature, although exceptions exist.[14]

-

Crystal Lattice Energy: The stability of a compound's crystal structure significantly impacts its solubility. A more stable crystal lattice (higher lattice energy) requires more energy to break apart, resulting in lower solubility. This is a key reason why different polymorphs of the same compound can exhibit different solubilities.[15][16]

Section 2: Solubility Profile of the Tröger's Base Core

The parent Tröger's base molecule exhibits a dualistic solubility profile, a direct consequence of its molecular structure.

-

Aqueous Solubility: Due to its largely hydrophobic polycyclic aromatic hydrocarbon framework, Tröger's base has very limited solubility in neutral water.[14][17]

-

Organic Solvent Solubility: It is readily soluble in a range of common organic solvents, particularly chlorinated solvents and polar aprotic solvents.[1][17]

-

Acidic Aqueous Solubility: The presence of two tertiary amine nitrogens makes Tröger's base basic. In strongly acidic aqueous solutions, these nitrogen atoms become protonated, forming a cationic species (a salt). This transformation from a neutral, non-polar molecule to a charged, polar ion dramatically increases its solubility in water.[1]

| Solvent Type | Examples | Solubility of Tröger's Base | Rationale |

| Polar Protic | Water (neutral pH) | Insoluble / Very Low | The large, non-polar hydrocarbon structure dominates.[17] |

| Strong Acidic Water (e.g., dilute HCl) | Soluble | Protonation of the basic nitrogen atoms forms a polar salt.[1] | |

| Alcohols (e.g., Methanol, Ethanol) | Sparingly to Moderately Soluble | The solvent's polarity is intermediate, allowing for some interaction. | |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents can effectively solvate the molecule. |

| Non-Polar / Halogenated | Dichloromethane (DCM), Chloroform | Soluble | "Like dissolves like" principle; favorable interactions with the non-polar regions.[17] |

| Hexane, Toluene | Sparingly Soluble | Solubility is limited despite being non-polar solvents. |

Section 3: Engineering Solubility Through Analogs

The true power of the Tröger's base scaffold lies in its synthetic tractability. By modifying the aromatic rings or the core structure, its solubility properties can be precisely tuned for specific applications, from water-soluble drug candidates to processable high-performance polymers.

Causality of Structural Modifications on Solubility

The following diagram illustrates the causal relationship between structural modifications and the resulting solubility properties.

Caption: Logical workflow of how structural modifications to the Tröger's base core dictate its final solubility characteristics.

-

Introduction of Polar Functional Groups: Attaching polar groups such as carboxylic acids (-COOH) or pyridine amides to the aromatic rings dramatically enhances aqueous solubility.[1] These groups can participate in hydrogen bonding with water molecules, overcoming the hydrophobic nature of the core structure.

-

Modification of Alkyl Substituents: Replacing the parent methyl groups with larger, more flexible alkyl chains (e.g., ethyl, isopropyl, tert-butyl) increases the molecule's lipophilicity and van der Waals interactions, which tends to decrease aqueous solubility while potentially improving solubility in non-polar organic solvents.[12][18]

-

Polymerization: Incorporating Tröger's base units into a polymer backbone, as seen in PIMs, is a key strategy in materials science.[6] The resulting polymers are typically insoluble in water but exhibit excellent solubility in specific organic solvents like dichloromethane, which is crucial for processing them into membranes for applications like gas separation.[6][8][19]

Section 4: A Self-Validating Protocol for Solubility Determination

To ensure trustworthy and reproducible data, a robust, multi-faceted experimental approach is required. The following protocols for kinetic and thermodynamic solubility determination represent a self-validating system, where the high-throughput kinetic data provides an initial rank-ordering, and the equilibrium thermodynamic data provides the definitive, formulation-relevant value.

Experimental Workflow Diagram

Caption: Comparative experimental workflow for determining kinetic and thermodynamic solubility.

Protocol: Kinetic Solubility Determination

-

Objective: To rapidly assess the solubility of a compound upon precipitation from an organic co-solvent.

-

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the Tröger's base analog in 100% dimethyl sulfoxide (DMSO).[3]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the target aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4). The final DMSO concentration should be kept low and consistent, typically ≤2%.[3]

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period, typically 2 to 24 hours, to allow for precipitation.[3]

-

Phase Separation: Separate the precipitated solid from the supernatant. A filter plate is commonly used for this step.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.[3][11] A standard curve prepared in the same buffer/DMSO mixture is used for quantification.

-

Protocol: Thermodynamic Solubility Determination

-

Objective: To determine the equilibrium solubility of the most stable crystalline form of the compound.

-

Methodology:

-

Sample Preparation: Add an excess amount of the solid Tröger's base analog to a vial containing the target aqueous buffer. The presence of undissolved solid throughout the experiment is essential.

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure the solution reaches equilibrium with the solid phase.[3]

-

Phase Separation: Carefully withdraw a sample of the suspension and immediately filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solids.

-

Solid Phase Characterization (Trustworthiness Check): Analyze the remaining solid residue using techniques like polarized light microscopy or Powder X-ray Diffraction (PXRD) to confirm its crystalline nature and ensure no phase transformation to a different polymorph or a hydrate has occurred during the experiment.[11] This step is critical for validating that the measured solubility corresponds to the intended solid form.

-

Quantification: Dilute the clear filtrate and analyze its concentration using a validated HPLC-UV or LC-MS/MS method.[11]

-

Conclusion

The solubility of Tröger's base and its analogs is not a fixed attribute but a highly tunable property governed by the interplay of its rigid V-shaped core and the functionality of its substituents. A foundational understanding of its behavior in aqueous and organic media, coupled with the ability to rationally design analogs with tailored properties, is paramount for its application. For drug development professionals, the distinction between kinetic and thermodynamic solubility is critical for making informed decisions, while for materials scientists, controlling solubility in organic solvents is key to processability. The robust experimental protocols outlined herein provide a framework for generating reliable, self-validated data, enabling researchers to fully harness the potential of this unique molecular scaffold.

References

- 1. Tröger's base - Wikipedia [en.wikipedia.org]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The synthesis of microporous polymers using Tröger's base formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. ovid.com [ovid.com]

- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. mdpi.com [mdpi.com]

- 16. Dimensionality of intermolecular interactions in layered crystals by electronic-structure theory and geometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. Structures of alkyl-substituted Tröger's base derivatives illustrate the importance of Z' for packing in the absence of strong crystal synthons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Physicochemical Properties of Novel Tröger's Base Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the V-Shape – Harnessing a Unique Scaffold for Modern Drug Discovery

First synthesized in 1887 by Julius Tröger, the eponymous base is a fascinating chiral molecule whose full potential is still being unlocked.[1] For decades, its rigid, V-shaped structure, a consequence of a methano-diazocine bridge locking two aromatic rings, was a chemical curiosity.[2][3] This unique conformation, possessing C2 symmetry and two stereogenic nitrogen atoms, is precisely what makes Tröger's base (TB) and its derivatives such compelling scaffolds in contemporary drug development, supramolecular chemistry, and materials science.[1][3][4][5]

The locked, chiral nature of the nitrogen bridgeheads prevents the rapid inversion typical of tertiary amines, allowing for stable enantiomers that can interact with biological systems in exquisitely specific ways.[5] As drug development professionals, we understand that a molecule's journey from a lab novelty to a clinical candidate is dictated by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME)—the very essence of its pharmacokinetic profile.[6]

This guide eschews a simple recitation of facts. Instead, it serves as a technical whitepaper, grounded in field experience, to illuminate the critical physicochemical properties of novel Tröger's base derivatives. We will explore not just what to measure, but why these measurements are critical, the causality behind experimental choices, and the practical protocols to ensure data integrity and reproducibility.

The Physicochemical-Pharmacokinetic Nexus

The success of any drug candidate hinges on its ability to reach its target in the body at the right concentration and for the appropriate duration. This is governed by its ADME profile, which is, in turn, dictated by a handful of core physicochemical properties. For novel Tröger's base derivatives, a class of molecules often possessing poor aqueous solubility, a thorough understanding of this relationship is non-negotiable.

The key properties—lipophilicity, solubility, and the ionization constant (pKa)—are not independent variables. They exist in a delicate interplay that determines a molecule's fate in the complex environment of the human body.

Caption: Interplay of core physicochemical properties and their influence on ADME.

Lipophilicity (logP/logD): The Passport for Membrane Transversal

Expertise & Causality: Lipophilicity is the single most critical factor governing a molecule's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier.[7] It is a measure of a compound's preference for a lipid-like environment (n-octanol) versus an aqueous one. For Tröger's base derivatives, which are often large and aromatic, this property must be finely tuned. A derivative that is too hydrophilic will be unable to exit the aqueous environment of the gut to enter circulation. Conversely, a derivative that is excessively lipophilic ("grease-ball" type) may exhibit poor aqueous solubility, become trapped in fat tissues, or be a substrate for rapid metabolic clearance.[8]

We measure the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a physiological pH of 7.4, which accounts for both neutral and ionized species. For basic compounds like TB derivatives, logD₇.₄ is often significantly lower than logP, providing a more realistic predictor of in vivo behavior.

Data Presentation: Structure-Lipophilicity Relationship in TB Derivatives

The following table illustrates how strategic modification of substituents on the Tröger's base scaffold can modulate lipophilicity.

| Compound ID | R¹ Substituent | R² Substituent | Calculated logP | Experimental logD₇.₄ |

| TB-01 | -CH₃ | -CH₃ | 4.10 | 3.85 |

| TB-02 | -H | -H | 3.50 | 3.28 |

| TB-03 | -OCH₃ | -OCH₃ | 3.65 | 3.41 |

| TB-04 | -Cl | -Cl | 4.62 | 4.39 |

| TB-05 | -COOH | -H | 3.21 | 1.89 |

| TB-06 | -CONH₂ | -H | 2.88 | 2.75 |

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: High-Throughput logD₇.₄ Determination by RP-HPLC

While the shake-flask method is the gold standard, it is labor-intensive.[9] For screening libraries of derivatives, a high-throughput Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is superior for its speed and low sample consumption.[9][10]

Principle: The retention time (tR) of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known logD₇.₄ values, we can determine the logD of our test compounds.

Step-by-Step Methodology:

-

System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) thermostatted to 25°C.

-

Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution (e.g., 20 mM phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration:

-

Prepare a set of 5-7 calibration standards with well-established logD₇.₄ values spanning the expected range of your TB derivatives.

-

Inject each standard individually under isocratic conditions (e.g., 60% acetonitrile / 40% buffer).

-

Record the retention time (tR) and the column dead time (t₀) from an unretained compound (e.g., uracil).

-

Calculate the capacity factor, k' = (tR - t₀) / t₀.

-

Construct a calibration curve by plotting log k' versus the known logD₇.₄ values. The resulting linear equation (y = mx + c) is your calibration model.

-

-

Sample Analysis:

-

Dissolve TB derivatives in a suitable solvent (e.g., DMSO) at a concentration of ~1 mg/mL.

-

Inject the sample under the same isocratic conditions used for calibration.

-

Record the retention time tR and calculate log k'.

-

-

Calculation: Use the calibration equation to calculate the logD₇.₄ of your TB derivative from its measured log k'.

Aqueous Solubility: The Sine Qua Non of Bioavailability

Expertise & Causality: A drug cannot be absorbed if it cannot first dissolve.[6] The inherent rigidity and aromatic nature of the Tröger's base scaffold often lead to high crystal lattice energy, resulting in poor aqueous solubility—a characteristic often termed "brick-dust".[8] Improving solubility is a primary challenge in the development of these derivatives. Solubility is governed by the equilibrium between the energy required to break the crystal lattice and the energy released upon solvation of the molecule by water.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask (Gold Standard)

This method measures the equilibrium solubility of a compound and is the most authoritative, though low-throughput.

Principle: An excess of the solid compound is agitated in a buffered solution until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid TB derivative (enough that undissolved solid remains visible) to a vial containing a buffered solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. The long incubation ensures true equilibrium is reached. A visual check for remaining solid is crucial.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC).

-

Quantify the concentration of the TB derivative using a validated analytical method, typically HPLC-UV, against a standard curve of known concentrations.

-

-

Reporting: Report the solubility in µg/mL or µM.

Ionization Constant (pKa): The Modulator of Charge and Behavior

Expertise & Causality: The two bridgehead nitrogen atoms in the Tröger's base core are basic. The pKa is the pH at which the compound is 50% ionized and 50% neutral. This value is paramount as it dictates the charge of the molecule in different physiological environments.[11] The highly acidic stomach (pH 1-2) will fully protonate the TB nitrogens, which can dramatically increase solubility but may render the molecule too polar to cross membranes. In the intestine (pH 6-7.4), the ratio of ionized to neutral species will determine the balance between solubility and permeability. Furthermore, molecular charge is often critical for binding to the intended biological target.

The basicity of the nitrogens can be tuned by adding electron-withdrawing or electron-donating groups to the aromatic rings, a key strategy in lead optimization.[11]

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic method directly measures the change in pH of a solution of the compound as a titrant is added.[9]

Principle: A solution of the protonated form of the TB derivative (dissolved in acidic water) is titrated with a strong base (e.g., NaOH). The pH is monitored with a calibrated electrode, and the pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh the TB derivative and dissolve it in a solution of known excess strong acid (e.g., 0.01 M HCl) to ensure full protonation. Co-solvents like methanol may be required for poorly soluble compounds.

-

Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Use a calibrated pH electrode and an automated titrator for precise addition of the titrant (e.g., 0.1 M NaOH).

-

Titration: Start the titration, adding the NaOH solution in small, precise increments and recording the pH after each addition.

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Identify the equivalence point(s) from the inflection point(s) of the curve (often found by taking the first or second derivative).

-

The pKa is equal to the pH at the half-equivalence point. Specialized software is typically used to fit the curve and calculate the pKa precisely.

-

Chirality: The Defining Feature of Tröger's Base

Expertise & Causality: Tröger's base is chiral due to the stereogenic nature of its two nitrogen atoms.[1] Enantiomers can have drastically different biological activities, with one being therapeutic and the other inactive or even toxic. Therefore, for any TB derivative intended for clinical use, it is essential to synthesize, separate, and test the individual enantiomers. The process of separating enantiomers is known as chiral resolution.[12] While many synthetic routes produce a racemic mixture (a 50:50 mix of enantiomers), resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different physical properties.[12][13]

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, structure and packing properties of three Tröger's base analogues containing substituted fluorene units - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Catalytic Asymmetric Synthesis of Tröger’s Base Analogues with Nitrogen Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. irf.fhnw.ch [irf.fhnw.ch]

- 9. books.rsc.org [books.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Semantic Scholar [semanticscholar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

Tröger's Base as a Molecular Tweezer: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Renaissance of a Century-Old Molecule

First synthesized in 1887 by Julius Tröger, the eponymous Tröger's base languished in relative obscurity for nearly a century, a chemical curiosity defined by its unique bridged bicyclic structure and inherent chirality stemming from its stereogenic nitrogen atoms.[1] It was not until the pioneering work of Wilcox in the 1980s that the potential of this V-shaped molecule in supramolecular chemistry was truly unlocked, initiating a renaissance of research that continues to this day.[2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, delving into the core principles, synthesis, and application of Tröger's base and its derivatives as sophisticated molecular tweezers. We will explore the causality behind experimental choices, provide validated protocols, and offer insights into the design of novel host-guest systems for applications ranging from enantioselective recognition to targeted drug delivery.

The Architectural Ingenuity of Tröger's Base: A Foundation for Molecular Recognition

The remarkable utility of Tröger's base as a molecular scaffold lies in its rigid, C2-symmetric, V-shaped conformation.[1] This unique three-dimensional architecture, with the two aromatic rings held at an angle of approximately 90 degrees, creates a well-defined hydrophobic cleft.[3] This pre-organized cavity is the cornerstone of its function as a molecular tweezer, capable of selectively binding guest molecules through a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces.

The chirality of Tröger's base is another critical feature. The nitrogen atoms at the bridgehead positions are stereogenic, leading to the existence of enantiomeric pairs.[1] This inherent chirality is the basis for its application in enantioselective recognition, a crucial aspect of drug development and chiral separations.

Synthesis and Chiral Resolution: Crafting the Tweezer

The synthesis of Tröger's base and its analogues has been refined over the years, with several reliable methods available to the modern chemist. The classical approach involves the acid-catalyzed condensation of an aniline derivative with a formaldehyde source.

General Synthesis of Racemic Tröger's Base

A common and effective method for synthesizing the parent Tröger's base (2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][4][5]diazocine) involves the reaction of p-toluidine with dimethoxymethane (DMM) in the presence of a strong acid like trifluoroacetic acid (TFA).[6]

Experimental Protocol: Synthesis of Racemic 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][4][5]diazocine [6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.0 eq) in dimethoxymethane (DMM, ~2.5 eq).

-

Acid Addition: Cool the mixture in an ice bath. Slowly add trifluoroacetic acid (TFA, 4-5 mL per gram of aniline) dropwise over a period of 10-15 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Work-up: Slowly pour the reaction mixture into a vigorously stirred aqueous solution of ammonium hydroxide. Continue stirring for 2 hours, during which a solid precipitate will form.

-

Isolation: Collect the solid by filtration and wash thoroughly with water and hexane until the washings are colorless.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The characteristic signals in the ¹H NMR spectrum include the singlets for the methyl groups, the AB quartet for the methylene bridge protons, and the aromatic protons.

Chiral Resolution: Isolating the Enantiomers

For applications in enantioselective recognition, the separation of the racemic mixture into its constituent enantiomers is paramount. A well-established method for the resolution of Tröger's base involves the formation of diastereomeric salts with a chiral resolving agent, such as dibenzoyl-L-tartaric acid.[4]

Experimental Protocol: Chiral Resolution of Racemic Tröger's Base [4]

-

Diastereomeric Salt Formation: Dissolve the racemic Tröger's base (1.0 eq) and dibenzoyl-L-tartaric acid (2.2 eq) in a mixture of methanol and chloroform (e.g., 3:1 v/v). Stir the solution at room temperature for 12 hours. A precipitate of one of the diastereomeric salts will form.

-

Isolation of Diastereomer: Collect the precipitate by filtration.

-

Liberation of the Enantiomer: Suspend the collected diastereomeric salt in a mixture of 1-butanol and 2 M aqueous sodium carbonate solution. Stir until the solid dissolves.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched Tröger's base.

-

Enantiomeric Purity Determination: The enantiomeric excess (ee) of the resolved product should be determined using a chiral stationary phase High-Performance Liquid Chromatography (HPLC) column.

Causality: The principle behind this resolution lies in the differential solubility of the two diastereomeric salts formed between the racemic base and the chiral acid. One diastereomer is less soluble and preferentially crystallizes, allowing for its separation. The subsequent treatment with a base regenerates the free chiral amine.

Tröger's Base as a Molecular Tweezer in Action

The true power of Tröger's base is realized when its V-shaped scaffold is functionalized with recognition motifs, transforming it into a highly specific molecular tweezer. These functional groups are typically appended to the aromatic rings and are designed to interact with complementary functionalities on the target guest molecule.

Recognition of Dicarboxylic Acids

A classic application of Tröger's base molecular tweezers is the recognition of dicarboxylic acids. By introducing hydrogen bond donors, such as amide or urea groups, onto the Tröger's base framework, receptors can be created that exhibit high affinity and selectivity for dicarboxylic acids of a specific length.[7]

Conceptual Design of a Dicarboxylic Acid Tweezer:

Caption: A Tröger's base tweezer functionalized with hydrogen bond donors binding a dicarboxylic acid guest.

The selectivity for a particular dicarboxylic acid is governed by the "size-fit" principle, where the distance between the hydrogen-bonding groups on the tweezer matches the distance between the carboxyl groups of the guest molecule.

Enantioselective Recognition of Amino Acids

Chirally pure Tröger's base derivatives can be employed for the enantioselective recognition of amino acids and their derivatives.[8][9] This is typically achieved by introducing functionalities capable of interacting with the amino and carboxyl groups of the amino acid, often through a combination of hydrogen bonding and electrostatic interactions.

Experimental Workflow for Studying Enantioselective Recognition:

Caption: Workflow for the investigation of enantioselective recognition using chiral Tröger's base tweezers.

Protocol: ¹H NMR Titration to Determine Binding Constants [2]

-

Sample Preparation: Prepare a stock solution of the chiral Tröger's base tweezer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Prepare a series of solutions of the guest amino acid derivative in the same solvent at various concentrations.

-

Titration: To a fixed concentration of the tweezer solution in an NMR tube, add increasing aliquots of the guest solution.

-

Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the guest.

-

Data Analysis: Monitor the chemical shift changes of specific protons on the host and/or guest molecules. The binding constant (Ka) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 binding model).

Trustworthiness: The accuracy of the binding constants can be validated by performing the titration experiments under different conditions (e.g., temperature) and by using complementary techniques such as UV-Vis or fluorescence spectroscopy.

Application in Drug Delivery

The hydrophobic cavity of Tröger's base can be exploited to encapsulate hydrophobic drug molecules, potentially improving their solubility and bioavailability.[10] Functionalization of Tröger's base with biocompatible polymers like chitosan can lead to the formation of nanoparticles suitable for targeted drug delivery.[10]

Quantitative Data: Drug Loading and Release

| Drug Delivery System | Drug | Drug Loading Efficiency (%) | Drug Loading Content (%) | pH-Responsive Release | Reference |

| Tröger's Base-functionalized Chitosan (TB@CS) | Curcumin | 95.5 ± 1.9 | 31.4 ± 2.5 | Accelerated at acidic pH | [10] |

Insight: The high drug loading efficiency observed with the TB@CS-Curcumin system is likely due to the favorable host-guest interactions between the Tröger's base cavity and the hydrophobic curcumin molecule. The pH-responsive release is a desirable feature for cancer therapy, as the tumor microenvironment is typically more acidic than physiological pH.

Computational Modeling: In Silico Insights into Host-Guest Interactions

Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are invaluable tools for understanding the nature of host-guest interactions in Tröger's base tweezer systems.[2][11] These methods can provide detailed information on:

-

The geometry of the host-guest complex.

-

The binding energy and the contributions of different non-covalent interactions.

-

The dynamic behavior of the complex in solution.

Logical Relationship: Experiment and Computation

Caption: The synergistic relationship between experimental and computational approaches in the study of Tröger's base molecular tweezers.

Expertise: Computational results should always be validated against experimental data. For instance, calculated binding energies can be compared with experimentally determined values, and predicted geometries can be compared with crystal structures. Discrepancies between theory and experiment can often lead to new insights and a deeper understanding of the system.

Future Perspectives and Conclusion

The field of Tröger's base molecular tweezers continues to evolve, with new designs and applications emerging regularly. The development of water-soluble tweezers has opened up new avenues for biological applications.[12] The incorporation of Tröger's base units into polymers is leading to the creation of novel materials with unique recognition and separation properties.[13]

References

- 1. Tröger's base - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective Precipitate of Amines, Amino Alcohols, and Amino Acids via Schiff Base Reaction in the Presence of Chiral Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tröger's base-functionalized chitosan: design, synthesis & evaluation for drug delivery and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Molecular Tweezers: Supramolecular Hosts with Broad-Spectrum Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The synthesis of microporous polymers using Tröger's base formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of Functionalized Tröger's Base Monomers

For Researchers, Scientists, and Drug Development Professionals

Abstract